tert-Butyl (5S)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (5S)-1-oxo-2,7-diazaspiro[45]decane-7-carboxylate is a chemical compound with the molecular formula C13H22N2O3 It is a spirocyclic compound, meaning it contains a unique structure where two rings are connected through a single atom
Preparation Methods
The synthesis of tert-Butyl (5S)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate typically involves the reaction of specific starting materials under controlled conditions. One common synthetic route involves the reaction of a diazaspiro compound with tert-butyl chloroformate in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
tert-Butyl (5S)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound. Common reagents and conditions used in these reactions include solvents like ethanol or tetrahydrofuran and temperatures ranging from -78°C to room temperature.
Scientific Research Applications
tert-Butyl (5S)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of tert-Butyl (5S)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes .
Comparison with Similar Compounds
tert-Butyl (5S)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate can be compared with other spirocyclic compounds, such as:
tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate: Similar in structure but with different positioning of functional groups.
tert-Butyl 1,7-diazaspiro[4.5]decane-7-carboxylate oxalate: Contains an oxalate group, which may confer different chemical properties.
tert-Butyl (S)-3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate: Another spirocyclic compound with a similar core structure but different substituents .
These comparisons highlight the uniqueness of tert-Butyl (5S)-1-oxo-2,7-diazaspiro[4
Properties
Molecular Formula |
C13H22N2O3 |
---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
tert-butyl (5S)-1-oxo-2,9-diazaspiro[4.5]decane-9-carboxylate |
InChI |
InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-8-4-5-13(9-15)6-7-14-10(13)16/h4-9H2,1-3H3,(H,14,16)/t13-/m0/s1 |
InChI Key |
QCRYPCJMEOXBJL-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]2(C1)CCNC2=O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.